molecular formula C8H20OSi B1362429 Ethoxytriethylsilane CAS No. 597-67-1

Ethoxytriethylsilane

Cat. No. B1362429
CAS RN: 597-67-1
M. Wt: 160.33 g/mol
InChI Key: DFJDZTPFNSXNAX-UHFFFAOYSA-N
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Description

Ethoxytriethylsilane is a type of organosilicon compound. It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular formula of Ethoxytriethylsilane is C8H20OSi . It has a molar mass of 160.33 g/mol .


Physical And Chemical Properties Analysis

Ethoxytriethylsilane is a liquid at 20 degrees Celsius . It has a density of 0.895 g/mL at 25 degrees Celsius . More specific physical and chemical properties are not detailed in the search results .

Scientific Research Applications

Hydrolysis Kinetics and Sol-Gel Polymerisation

Ethoxytriethylsilane and its derivatives play a significant role in sol-gel processes and the hydrolysis kinetics of substituted ethoxysilanes. Studies like Liu et al. (2004) using liquid-state 29Si NMR reveal insights into the initial hydrolysis of different substituted ethoxysilanes, indicating the impact of steric factors on reactive reactivity (Liu et al., 2004). Hook (1996) also emphasizes the importance of electronic and steric effects of substituents in the hydrolysis and condensation of ethoxysilanes, which are fundamental to sol-gel chemistry (Hook, 1996).

Applications in Lithium-Ion Batteries

Ethoxytriethylsilane derivatives have been explored as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) synthesized novel silane compounds that effectively dissolve lithium salts and enhance the performance of lithium-ion batteries (Amine et al., 2006).

Surface Modification and Sensing Properties

Surface modification with ethoxysilanes like ethoxytrimethylsilane (ETMS) is researched for various applications. Wada and Egashira (2000) investigated the impact of such modification on the gas-sensing properties of SnO2, revealing significant enhancements in hydrogen sensitivity (Wada & Egashira, 2000).

Polymer Electrolytes and Silica Aerogels

In the field of polymer electrolytes and silica aerogels, ethoxytriethylsilane derivatives are crucial. Lyons et al. (1996) discuss polysilane comb polymers incorporating ethoxyethoxybutane, used as polymer electrolyte hosts (Lyons et al., 1996). Similarly, He and Chen (2017) synthesized methyltrimethoxysilane-based silica aerogels with enhanced mechanical properties through a sol-gel process (He & Chen, 2017).

Catalytic and Synthesis Applications

Ethoxytriethylsilane and its variants are utilized in catalytic processes and synthesis. Bluemel (1995) emphasized their role in immobilized catalysts and chromatography, highlighting the importance ofsolvent during the silanization process (Bluemel, 1995). Kabeta et al. (1994) explored the synthesis of network polysilanes through the catalytic disproportionation of methylethoxydisilanes, demonstrating the versatility of ethoxysilane derivatives in producing polysilanes with varying functional groups (Kabeta et al., 1994).

Nanotechnology and Magnetic Nanosorbents

In nanotechnology, Al-Saad et al. (2020) conducted a study on trimethyl ethoxysilane-functionalized core-shell magnetic nanosorbents, highlighting their effectiveness in the extraction of pesticides. This study underscores the potential of ethoxysilane derivatives in developing advanced nanosorbents for environmental and analytical applications (Al-Saad et al., 2020).

Fluorescent Materials Development

Niu et al. (2016) developed water-soluble hyperbranched polysiloxanes containing hydroxyl and primary amine groups that emit bright blue fluorescence. This showcases the application of ethoxysilane derivatives in creating novel fluorescent materials for diverse applications (Niu et al., 2016).

Safety And Hazards

Ethoxytriethylsilane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethoxy(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJDZTPFNSXNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073127
Record name Ethoxytriethylsilane
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Molecular Weight

160.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxytriethylsilane

CAS RN

597-67-1
Record name Ethoxytriethylsilane
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Record name Ethoxytriethylsilane
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Record name Ethoxytriethylsilane
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Record name Ethoxytriethylsilane
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Record name Ethoxytriethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Yang, PS White, M Brookhart - Journal of the American Chemical …, 2008 - ACS Publications
… of ethane and ethoxytriethylsilane (first cleavage) is accomplished in 3 h at 23 C with 1% catalyst loading, while ∼23 h is required for reduction of the formed ethoxytriethylsilane to a …
Number of citations: 116 pubs.acs.org
K Ito, T Ibaraki - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
… spectrophotometric studies of iodine and iodine monobromide solutions in various alkoxysilanes, and determined the formation constants of iodine complexes with ethoxytriethylsilane …
Number of citations: 5 www.journal.csj.jp
VA Pestunovich, MG Voronkov, VN Perchenko… - Chemistry of …, 1969 - Springer
By the PMR method we have established the existence of a high frequency of the inversion of the nitrogen atom in the molecules of α-aziridin-1-ylalkoxysilanes. This is due to the fact …
Number of citations: 2 link.springer.com
CK Toh, YN Sum, WK Fong, SG Ang, WY Fan - Organometallics, 2012 - ACS Publications
… of ethyl acetate and Et 3 SiH gave ethoxytriethylsilane as the main product with a trace amount … upon further photolysis while that of ethoxytriethylsilane continues to increase (Figure 2). …
Number of citations: 11 pubs.acs.org
K Ito, T Ibaraki - International journal of chemical kinetics, 1987 - Wiley Online Library
In order to appreciate the excellent catalytic effect of iodine on the alcoholyses of alkoxysilanes more precisely, the rates of the reaction, Et 3 SiOBu n + Bu s OH ⇌ Et 3 SiOBu s + Bu n …
Number of citations: 5 onlinelibrary.wiley.com
RN Meals - Journal of the American Chemical Society, 1946 - ACS Publications
… Triethylsilane and ethanol in the presence of lithium ethoxide give ethoxytriethylsilane. Ethyldichlorosilane has been prepared by direct action of ethyl chloride on copper silicon. …
Number of citations: 3 pubs.acs.org
J Berding, JA van Paridon, VHS van Rixel, E Bouwman - 2011 - Wiley Online Library
… These were identified as butyltriethylsilane and ethoxytriethylsilane (Figure 5). The first may be formed by a reaction between butyllithium and triethylsilane, while the latter is most likely …
KA Andrianov, SA Golubtsov, EA Semenova - Bulletin of the Academy of …, 1958 - Springer
… Table 2 gives the properties of ethoxytriethylsilane prepared by us in this way, and it lists also the following new compounds: propoxy-, isopropoxy-, butoxy-, isobutoxy-, isopentyloxy-, …
Number of citations: 1 link.springer.com
G Hreczycho - European Journal of Inorganic Chemistry, 2015 - Wiley Online Library
The potential for expanding the variety of catalytic methods for siloxane bond formation is explored. Alkoxysilanes react with methylallylsilanes in the presence of scandium(III) …
KC Malhotra - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… From the values of y, v and c on the solutions of ethoxytrimethylsilane, ethoxytriethylsilane and trimethylsilanol, it is evident that all these compounds react with disulphuric acid to form …
Number of citations: 2 www.publish.csiro.au

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